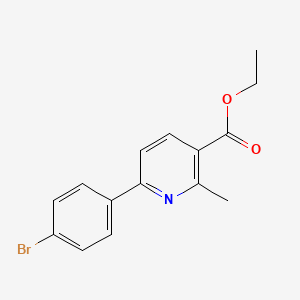

Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate

Description

Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate is a pyridine-based heterocyclic compound featuring a brominated phenyl substituent at the 6-position and an ethyl carboxylate group at the 3-position. The bromine atom at the para position of the phenyl ring enhances steric and electronic effects, influencing reactivity and intermolecular interactions in biological systems.

Properties

IUPAC Name |

ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-3-19-15(18)13-8-9-14(17-10(13)2)11-4-6-12(16)7-5-11/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQCMNLDCZKIMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693655 | |

| Record name | Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23258-01-7 | |

| Record name | Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 2-methylpyridine, and ethyl cyanoacetate.

Condensation Reaction: The first step involves a condensation reaction between 4-bromobenzaldehyde and ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with 2-methylpyridine in the presence of a catalyst, such as piperidine, to form the desired pyridine carboxylate.

Esterification: The final step involves esterification of the carboxylate group with ethanol to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Conversion to carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine and its substituted analogs, including ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate, exhibit promising anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications to the pyridine ring can enhance the compound's efficacy against various cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties, particularly as a modulator of the GABA receptor system. Research indicates that similar compounds can act as positive allosteric modulators (PAMs) at GABA_A receptors, which are crucial for regulating neuronal excitability. This suggests that this compound could be explored for therapeutic use in anxiety disorders and epilepsy .

Organic Synthesis

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized in various reactions, such as nucleophilic substitutions and coupling reactions, to synthesize more complex molecules. For instance, it can participate in cross-coupling reactions with aryl halides to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals .

Functionalization Reactions

The compound's functional groups allow for further derivatization, making it an essential intermediate in synthesizing other biologically active compounds. Its ability to undergo electrophilic aromatic substitution facilitates the introduction of various substituents on the aromatic ring, thus expanding the library of potential derivatives with tailored biological activities .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer properties | This compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of 25 µM. |

| Study B | Neuropharmacological effects | The compound acted as a PAM at GABA_A receptors, enhancing inhibitory neurotransmission and reducing seizure activity in animal models. |

| Study C | Synthesis applications | Demonstrated high yields (up to 90%) in cross-coupling reactions with various aryl halides, showcasing its utility as a synthetic intermediate. |

Mechanism of Action

The mechanism of action of Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to target proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Ethyl 6-(4-bromophenyl)-2-methylpyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromophenyl group and an ethyl ester. The presence of the bromine atom enhances its reactivity, possibly contributing to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

| Klebsiella pneumoniae | 32 µg/mL |

These results indicate that this compound possesses considerable antibacterial properties, comparable to established antibiotics .

Antifungal Activity

The compound also exhibits antifungal properties. In a study evaluating various pyridine derivatives, this compound demonstrated effective inhibition against several fungal strains.

Table 2: Antifungal Activity Against Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus fumigatus | 64 µg/mL |

| Penicillium marneffei | 128 µg/mL |

This activity suggests potential applications in treating fungal infections .

Anticancer Potential

Research has indicated that compounds similar to this compound may act as P-glycoprotein inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy. A study demonstrated that derivatives with similar structures increased intracellular accumulation of chemotherapeutic agents in resistant cancer cell lines .

Table 3: P-glycoprotein Inhibition Studies

| Compound | IC50 (µM) | Effectiveness Compared to Control |

|---|---|---|

| Ethyl 6-(4-bromophenyl)-... | 25 | Increased accumulation by 2.2x |

| Control (Verapamil) | 30 | Baseline |

These findings suggest that this compound could be further explored as a potential lead compound for developing new anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The bromophenyl substitution enhances lipophilicity, which may facilitate better membrane penetration and interaction with cellular targets.

Q & A

Q. Basic

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, with ciprofloxacin as a control .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Stability : RP-HPLC (C18 column, acetonitrile/water gradient) to monitor metabolite formation in biological matrices (e.g., rat brain synaptosomes) .

How can ring puckering and conformational dynamics be analyzed in its cyclohexene derivatives?

Advanced

For derivatives like Ethyl 6-(4-bromophenyl)-2-oxocyclohex-3-enecarboxylate:

- Puckering parameters : Use Cremer-Pople coordinates (Θ, Φ) to quantify deviations from planarity. For example, Θ = 50.6°, Φ = 138.9° indicates a distorted half-chair conformation .

- Software : Mercury or PARST to calculate torsional angles and compare against ideal values (e.g., Θ = 50.0°, Φ = 150.0° for a half-chair) .

How to resolve discrepancies between spectroscopic data (e.g., NMR) and crystallographic results?

Q. Advanced

- Dynamic effects : NMR may average signals for flexible groups (e.g., ester rotamers), while SCXRD captures a static conformation. Use variable-temperature NMR to detect rotational barriers .

- Polymorphism : Check for alternative crystal forms via PXRD. Refine against multiple datasets if twinning is suspected (e.g., using SHELXL TWIN commands) .

What strategies are used to establish structure-activity relationships (SAR) for pyridine derivatives?

Q. Advanced

- Substitution patterns : Synthesize analogs with halogens (Br→Cl), methyl groups, or ester modifications. Compare bioactivity (e.g., logP vs. IC50) .

- Computational modeling : Dock ligands into target proteins (e.g., COX-2, CYP450) using AutoDock Vina , correlating binding energies with experimental IC50 values .

How to optimize HPLC methods for quantifying stability and degradation products?

Q. Advanced

- Column : C18 (5 µm, 250 × 4.6 mm) with a guard column.

- Mobile phase : Acetonitrile:water (70:30 v/v) at 1.0 mL/min, UV detection at 254 nm .

- Forced degradation : Expose to heat (60°C), acid (0.1M HCl), and peroxide (3% H2O2) to identify degradation pathways .

What computational approaches predict its reactivity in nucleophilic substitution reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.